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Compound of Interest

Compound Name:
4-Methylenepiperidine

hydrobromide

Cat. No.: B3262155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-
Methylenepiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to

the limited availability of specific experimental data for the hydrobromide salt in public domains,

this document combines available information for the analogous hydrochloride salt and

foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is

intended to support research and development activities by providing expected spectral

characteristics and methodologies for the analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-
Methylenepiperidine hydrobromide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~9.0 - 10.0 Broad Singlet 2H N-H₂⁺

~4.9 Singlet 2H =CH₂

~3.2 Triplet 4H C₂-H₂, C₆-H₂

~2.6 Triplet 4H C₃-H₂, C₅-H₂

Note: Predicted values are based on the available spectrum for the hydrochloride salt and

general principles of NMR spectroscopy. The broadness of the N-H₂⁺ signal is due to

quadrupole broadening and exchange.

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm (Predicted) Assignment

~140 - 150 C₄

~105 - 115 =CH₂

~40 - 50 C₂, C₆

~30 - 40 C₃, C₅

Note: No experimental ¹³C NMR data for 4-Methylenepiperidine hydrobromide or

hydrochloride is currently available in the public domain. The predicted values are based on

computational models and data for similar structures.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3000 - 2700 Strong, Broad N-H⁺ stretching

~3080 Medium =C-H stretching

~2950 - 2850 Medium C-H stretching (aliphatic)

~1650 Medium C=C stretching

1600 - 1500 Medium N-H⁺ bending

~1450 Medium CH₂ scissoring

~890 Strong =CH₂ bending (out-of-plane)

Note: These are predicted absorption bands based on the functional groups present in 4-
Methylenepiperidine hydrobromide and the known behavior of amine salts in IR

spectroscopy.

Table 3: Mass Spectrometry (MS) Data
m/z (Predicted) Ion Notes

97.0891 [M]⁺
Molecular ion of the free base

(4-Methylenepiperidine)

96.0813 [M-H]⁺ Loss of a hydrogen radical

82.0656 [M-CH₃]⁺ Loss of a methyl radical

70.0656 [M-C₂H₃]⁺
Retro-Diels-Alder

fragmentation

Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the

free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular

weight of 4-Methylenepiperidine hydrobromide is 178.07 g/mol , and the exact mass of the

free base is 97.089149 Da.[1]

Experimental Protocols
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Detailed experimental protocols for acquiring the spectroscopic data are provided below. These

are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylenepiperidine
hydrobromide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a

standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are

exchangeable and may not be observed in protic solvents like D₂O.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet Method: Grind a small amount (1-2 mg) of 4-Methylenepiperidine
hydrobromide with approximately 200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (for ATR) or a

pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 4-Methylenepiperidine hydrobromide in a

suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute as necessary for the specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Mass Range: m/z 50-500.
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Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be optimized to control fragmentation).

Source Temperature: 100-150 °C.

Data Acquisition (EI-MS):

Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the

compound is sufficiently volatile.

Ionization Energy: 70 eV.

Mass Range: m/z 30-200.

Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Workflow for the spectroscopic analysis of 4-Methylenepiperidine hydrobromide.

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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